4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Overview
Description
4-chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C20H18ClNO6S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0543362 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Applications in Lipid Peroxidation
A study by Gerard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions, developing a new colorimetric assay for lipid peroxidation. This research could relate to the broader category of compounds including sulfonyl and chlorobenzyl groups in the context of analytical chemistry and biological studies (Gerard-Monnier et al., 1998).
Synthesis of Coenzyme M Analogues
Gunsalus, Romesser, and Wolfe (1978) synthesized various 2-(methylthio)ethanesulfonate analogues to investigate their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study on synthesizing and testing analogues for biological activity could provide insights into the synthesis and application of complex sulfonate compounds (Gunsalus et al., 1978).
Nanosized N-sulfonated Brönsted Acidic Catalyst
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives. This work demonstrates the use of sulfonated compounds as catalysts in organic synthesis, potentially relevant to research on sulfonyl-containing compounds like the one (Goli-Jolodar et al., 2016).
Electrochemical Preparation and Reactions
Uneyama, Hasegawa, Kawafuchi, and Torii* (1983) explored the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, highlighting methods of synthesizing chlorinated organic compounds that may share similarities with the target compound's synthesis or functional group transformations (Uneyama et al., 1983).
Photochromic Methylacrylate Polymers
Ortyl, Janik, and Kucharski (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, presenting an application of sulfonamide groups in material science that could be of interest for the chemical functionalities similar to the query compound (Ortyl et al., 2002).
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6S/c1-29(26,27)11-10-17(20(25)28-12-13-6-8-14(21)9-7-13)22-18(23)15-4-2-3-5-16(15)19(22)24/h2-9,17H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGJAMJACIRRJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)OCC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.